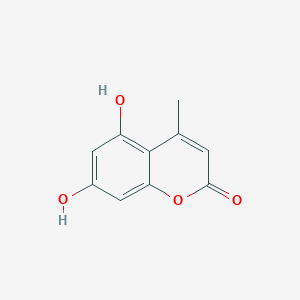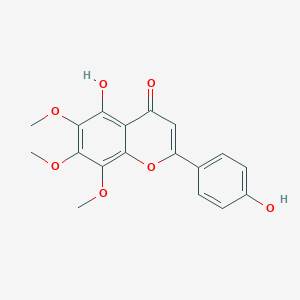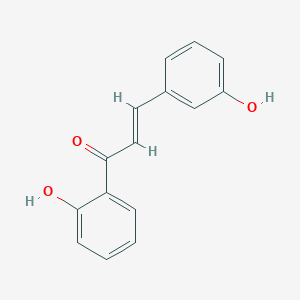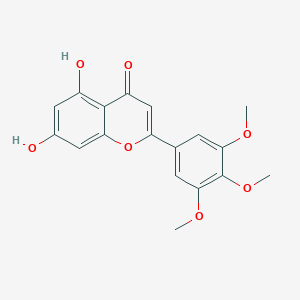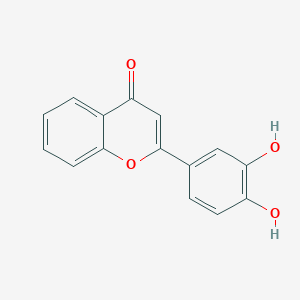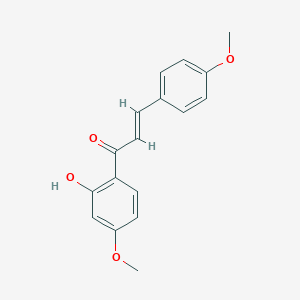
1-(2-Hydroxy-4-methoxyphenyl)-3-(4-methoxyphenyl)-2-propen-1-one
Descripción general
Descripción
“1-(2-Hydroxy-4-methoxyphenyl)-3-(4-methoxyphenyl)-2-propen-1-one” is a chemical compound. It is also known by other names such as paeonol, 2’-hydroxy-4’-methoxyacetophenone, 1-2-hydroxy-4-methoxyphenyl ethanone, peonol, 2-hydroxy-4-methoxyacetophenone, 1-2-hydroxy-4-methoxyphenyl ethan-1-one, resacetophenone-4-methyl ether, ethanone, 1-2-hydroxy-4-methoxyphenyl, paeonal, paeonolum .
Molecular Structure Analysis
The molecular formula of this compound is C9H10O3 . The InChI Key is UILPJVPSNHJFIK-UHFFFAOYSA-N . The SMILES string is COC1=CC=C(C©=O)C(O)=C1 .Physical And Chemical Properties Analysis
This compound appears as white to pale cream crystals or powder . It has a melting point of 46.0-53.0°C . The molecular weight is 166.176 g/mol .Aplicaciones Científicas De Investigación
Polarographic Behavior Analysis : The polarographic behavior of isomeric compounds including 1-(2-hydroxy-4-methoxyphenyl)-3-(4-methoxyphenyl)-2-propen-1-ones was investigated, revealing insights into their reduction processes in various pH conditions and the consequent formation of dihydroderivatives and secondary alcohols (Butkiewicz, 1972).
Spectral Properties Synthesis : This study synthesized several arylideneacetophenones, including 1-(4-methoxyphenyl)-3-phenyl-2-propen-1-one, and analyzed their structures using various spectroscopic techniques (Ahmed, Romman, Ahmed, Akhter, & Halim, 2007).
Crystal Structure Determination : The crystal structure of compounds including 1-(2-hydroxyphenyl)-3-(2-methoxyphenyl)-2-propen-1-one was examined, revealing their molecular configurations and intra-molecular hydrogen bonding (Wallet, Molins, & Miravitlles, 1995).
Second-Harmonic Generation (SHG) Activity : The molecular structure of a related compound, 3-(4-tert-butylphenyl)-3-hydroxy-1-(4-methoxyphenyl)-2-propen-1-one, was determined, highlighting its significant SHG efficiency (Kagawa, Sagawa, & Kakuta, 1993).
Metabolism Analysis : This research focused on the metabolism of a related compound, 1-(4-hydroxy-3-methoxyphenyl)-2-propanone, in rats, providing insights into its metabolites and excretion profiles (Jodynis-Liebert, 1993).
Antimicrobial Activity : A study synthesized novel compounds including 3-(1-aryl-1H-1,2,3-triazol-4-yl)-2-(4-fluorophenyl)-1-(2-hydroxy-4-methoxyphenyl)propan-1-ones, evaluating their antimicrobial activity (Nagamani, Anjaiah, Praveen, & Jalapathi, 2018).
Chemical Synthesis and Reactions : This paper investigated the synthesis and reactions of a related compound, 2-hydroxy-4-oxo-4-(2,3,5,6-tetrafluoro-4-methoxyphenyl)-but-2-enoic acid methyl ester, revealing its thermal cyclization and other chemical transformations (Pimenova, Krasnych, Goun, & Miles, 2003).
Cytotoxic Compound Isolation : A new propene derivative structurally related to 1-(2-Hydroxy-4-methoxyphenyl)-3-(4-methoxyphenyl)-2-propen-1-one was isolated from the leaves of Styrax annamensis, exhibiting potent cytotoxicity against various cancer cell lines (Tra et al., 2021).
Propiedades
IUPAC Name |
(E)-1-(2-hydroxy-4-methoxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O4/c1-20-13-6-3-12(4-7-13)5-10-16(18)15-9-8-14(21-2)11-17(15)19/h3-11,19H,1-2H3/b10-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAAPAFSEMHJNTF-BJMVGYQFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC(=O)C2=C(C=C(C=C2)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C(=O)C2=C(C=C(C=C2)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Hydroxy-4-methoxyphenyl)-3-(4-methoxyphenyl)-2-propen-1-one | |
CAS RN |
2198-19-8 | |
| Record name | 2-Propen-1-one, 1-(2-hydroxy-4-methoxyphenyl)-3-(4-methoxyphenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002198198 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC78638 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78638 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









